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GLYCINE (2,2-D2; 15N)

Cat. No.: B1580119
M. Wt: 78.07
Attention: For research use only. Not for human or veterinary use.
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Description

GLYCINE (2,2-D2; 15N) is a high-purity, stable isotope-labeled amino acid essential for advanced research in metabolism and systems biochemistry. This reagent is specifically designed for use with Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry in Stable Isotope Resolved Metabolomics (SIRM) studies. Its primary research value lies in the ability to track the dynamics and compartmentalization of metabolic pathways and networks within living systems, providing insights that are grossly insufficient with unlabeled compounds . The compound serves as a critical tool for elucidating biochemical pathways. It is used in the synthesis of other 15N-labeled heterocycles, where its Csp3–N bond can be cleaved to directly incorporate the 15N atom into more complex aromatic structures . Furthermore, isotopically labeled glycine is a fundamental tracer for studying nitrogen cycling in living organisms, allowing researchers to bypass the labor, environmental hazards, and time limitations associated with radioactive tracers . In the field of origins of life research, glycine condensation on mineral surfaces to form early peptides is a key area of study, and labeled glycine allows for precise mechanistic investigations . The dual labeling with both Deuterium (D) and Nitrogen-15 (15N) enables sophisticated, multi-nuclear NMR experiments. Researchers can leverage this for isotope-filtered selection of molecules and detailed analysis of positional isotopomer distributions in complex biological mixtures, which is unparalleled for metabolic network reconstruction and flux analysis . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

78.07

Purity

98%

Origin of Product

United States

Advanced Synthetic Pathways and Isotopic Enrichment Technologies

Chemoenzymatic and Stereoselective Synthesis of GLYCINE (B1666218) (2,2-D2; 15N)

The synthesis of GLYCINE (2,2-D2; 15N) often involves a chemoenzymatic approach, which marries the precision of enzymatic catalysis with the versatility of chemical reactions. mdpi.com This strategy is particularly advantageous for achieving high stereoselectivity, which is critical for many of its applications. dntb.gov.uamdpi.com

One common strategy begins with an isotopically labeled precursor, such as ¹⁵N-ammonia, which is reacted with a suitable glycine scaffold. scielo.brresearchgate.net The deuterium (B1214612) atoms are then introduced at the C-2 position through stereoselective enzymatic or chemical methods. For instance, enzymes like L-threonine aldolase (B8822740) can be used in biosynthetic cascades. rsc.org Chemical methods may involve the use of chiral catalysts to direct the deuteration to the desired position. mdpi.com The combination of these techniques allows for precise control over the isotopic labeling pattern. universiteitleiden.nl

A key advantage of chemoenzymatic synthesis is the potential for high yields and enantiomeric purity. nih.gov For example, a reported method for producing stereospecifically deuterated glycine involved the conversion of a precursor compound using lithium tri-tert-butoxyaluminum deuteride (B1239839) in the presence of a magnesium bromide/diethyl ether complex, a chemical step that can be integrated into a broader chemoenzymatic pathway. google.com

Biocatalytic Approaches for High-Yield Production of Isotopically Enriched Glycine

Biocatalytic methods offer an efficient and environmentally friendly route to producing isotopically enriched glycine, including GLYCINE (2,2-D2; 15N). rsc.orgacs.org These approaches often utilize whole-cell systems or purified enzymes to catalyze the desired transformations.

A notable biocatalytic strategy involves the use of serine hydroxymethyltransferase (SHMT), which can catalyze the conversion of serine to glycine. rsc.orgnih.gov By using isotopically labeled serine as a precursor in a growth medium for microorganisms engineered to overexpress SHMT, high yields of labeled glycine can be achieved. Another approach is the use of the glycine cleavage system (GCS), a multi-enzyme complex that can be harnessed for the synthesis of glycine from labeled precursors. nih.gov

Furthermore, engineered enzymes are being developed to enhance the efficiency and substrate specificity of these biocatalytic reactions. rsc.org For instance, tryptophan synthase has been engineered to act on substituted serines, which can be derived from isotopically labeled glycine, demonstrating the modularity of these biocatalytic cascades. rsc.org High-yield production is often achieved in bacterial expression systems like E. coli or in cell-free protein synthesis systems, which allow for the direct incorporation of labeled amino acids into proteins. shoko-sc.co.jpchemie-brunschwig.choup.com

Targeted Chemical Synthesis Strategies for Positional Deuteration and 15N Incorporation

Purely chemical synthesis provides a high degree of control for the specific placement of isotopes. The synthesis of GLYCINE (2,2-D2; 15N) through chemical routes often starts with simple, commercially available labeled precursors. nih.gov

For the incorporation of the ¹⁵N isotope, a common method is the amination of an α-haloacid, such as chloroacetic acid, using ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃). scielo.brresearchgate.net This reaction, a modification of Gabriel's synthesis, directly introduces the ¹⁵N atom. scielo.br

Positional deuteration at the α-carbon (the 2-position) can be achieved through various methods. One approach involves hydrogen-deuterium exchange reactions on a glycine derivative under basic conditions using a deuterium source like D₂O. mdpi.com The stereoselectivity of this deuteration can be controlled by using chiral auxiliaries or phase-transfer catalysts. mdpi.com Another strategy involves the reduction of a suitable precursor with a deuterium-donating reagent. For example, the reduction of an activated glycine derivative can be performed using reagents like lithium tri-tert-butoxyaluminum deuteride. google.com

These targeted strategies allow for the synthesis of glycine with high isotopic purity at specific positions, which is essential for detailed mechanistic and structural studies. mdpi.comacs.org

Methodological Validation of Isotopic Purity and Regioselectivity

Ensuring the isotopic purity and the precise location of the isotopes (regioselectivity) in GLYCINE (2,2-D2; 15N) is paramount for its scientific applications. isotope.comdntb.gov.ua Advanced spectroscopic methods are the primary tools for this validation. amazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the isotopic composition and location. chemie-brunschwig.chethz.ch ¹H NMR can be used to quantify the degree of deuteration at the C-2 position by observing the reduction or disappearance of the corresponding proton signal. acs.org ¹⁵N NMR or ¹H-¹⁵N heteronuclear correlation spectra (like HSQC) can confirm the presence and enrichment of the ¹⁵N isotope. ethz.chutoronto.ca The coupling patterns between adjacent nuclei can also provide information about the isotopic labeling pattern.

Mass Spectrometry (MS) is another critical tool for validating isotopic enrichment. buchem.com By comparing the mass-to-charge ratio of the labeled glycine with its unlabeled counterpart, the incorporation of deuterium and ¹⁵N can be confirmed. ckgas.com High-resolution mass spectrometry can provide precise mass measurements to verify the exact isotopic composition. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are often employed for this analysis. buchem.com

The combination of these advanced analytical methods provides a comprehensive characterization of the synthesized GLYCINE (2,2-D2; 15N), ensuring its quality and suitability for research applications. isotope.comamazonaws.com

Sophisticated Analytical Methodologies Utilizing Glycine 2,2 D2; 15n

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The unique isotopic composition of GLYCINE (B1666218) (2,2-D2; 15N) makes it a versatile probe in various high-resolution NMR spectroscopy applications.

Protein Structure Elucidation and Dynamics Studies with 15N-Detected NMR

The incorporation of the ¹⁵N isotope in glycine is fundamental for ¹⁵N-detected NMR experiments, which are instrumental in elucidating the structure and dynamics of proteins. nih.govpnas.org In these experiments, the protein sample is uniformly or selectively labeled with ¹⁵N. nih.gov A 2D (¹H,¹⁵N) Heteronuclear Single Quantum Coherence (HSQC) spectrum of a uniformly ¹⁵N-labeled protein will display a distinct cross-peak for each glycine residue, providing a unique fingerprint of the protein's structure. nih.gov

One of the significant advantages of ¹⁵N-detected NMR is its ability to study large proteins and intrinsically disordered proteins (IDPs). pnas.orgrsc.org Traditional ¹H-detected experiments are often challenged by the rapid relaxation and narrow chemical shift dispersion in large biomolecules. pnas.org In contrast, ¹⁵N nuclei have slower transverse relaxation rates, resulting in narrower linewidths and improved spectral resolution. pnas.org This characteristic is particularly beneficial for studying the dynamics of proteins, as it allows for the measurement of relaxation parameters that report on molecular motions on various timescales. nih.govethz.ch For instance, enhanced backbone mobility has been detected for specific glycine residues within the selectivity filter of potassium channels using two-dimensional solid-state NMR, highlighting their crucial role in the channel's function. nih.gov

Furthermore, techniques like Transverse Relaxation Optimized Spectroscopy (TROSY) are often employed in conjunction with ¹⁵N labeling to study high-molecular-weight proteins. nih.govrsc.orgchemie-brunschwig.ch The combination of ¹⁵N labeling and TROSY-based experiments significantly enhances sensitivity and resolution, making it possible to assign resonances and characterize the structure of large protein complexes. nih.govresearchgate.net

Deuterium (B1214612) Labeling for Enhanced Spectral Resolution in Large Biomolecules

For NMR studies of proteins larger than approximately 25 kDa, deuterium (²H) labeling is often a prerequisite. eurisotop.com The presence of protons (¹H) leads to significant dipolar coupling, which in turn causes line-broadening and loss of spectral resolution. nih.govresearchgate.net By replacing non-exchangeable protons with deuterium atoms, these dipolar interactions are significantly reduced, leading to sharper NMR signals and improved spectral quality. nih.govresearchgate.netutoronto.ca This is because deuterium has a much smaller gyromagnetic ratio compared to protons. researchgate.net

The use of GLYCINE (2,2-D2; 15N) introduces deuterium specifically at the α-carbon of glycine residues. This targeted deuteration, often as part of a broader deuteration strategy for the entire protein, is crucial for simplifying complex spectra and enabling the study of large biomolecular assemblies. eurisotop.comutoronto.cautoronto.ca The reduction in proton density achieved through deuteration is especially critical for the success of TROSY experiments, which are designed to minimize relaxation effects in large molecules. chemie-brunschwig.ch

The combination of deuterium and ¹⁵N labeling allows for the application of advanced NMR techniques to probe the structure and dynamics of high-molecular-weight systems that would otherwise be intractable. utoronto.ca

Solution-State and Solid-State NMR for Conformational Analysis

GLYCINE (2,2-D2; 15N) is utilized in both solution-state and solid-state NMR (ssNMR) to perform detailed conformational analysis of peptides and proteins. acs.org These two techniques provide complementary information about molecular structure and dynamics in different physical states.

Solution-state NMR, performed on molecules in solution, provides insights into the structure, dynamics, and interactions of proteins in a near-native environment. acs.org The chemical shifts of ¹⁵N-labeled glycine residues are sensitive reporters of the local secondary structure and the surrounding solvation environment. acs.org By comparing experimental chemical shifts with those predicted from quantum chemical calculations for different conformations, researchers can deduce the ensemble of structures a peptide or protein adopts in solution. acs.org

Solid-state NMR, on the other hand, is uniquely suited for studying non-crystalline, insoluble, or large macromolecular assemblies, such as membrane proteins or protein fibrils. nih.govresearchgate.netmpg.denih.gov In ssNMR, the anisotropic interactions that are averaged out in solution are retained, providing rich information about molecular orientation and structure. nih.gov By analyzing the ¹⁵N chemical shift anisotropy and dipolar couplings in ¹⁵N-labeled glycine residues, detailed information about the peptide backbone conformation and hydrogen bonding patterns can be obtained. acs.orgnih.gov For example, ssNMR has been used to characterize the secondary structure of glycyl residues in various peptide environments, such as α-helices and β-strands. nih.gov Time-resolved ssNMR techniques are also being developed to study transient intermediate states in biomolecular processes with millisecond time resolution. nih.gov

Table 1: NMR Applications of GLYCINE (2,2-D2; 15N)

Technique Application Key Information Obtained Example Finding
¹⁵N-Detected NMR Protein Structure & Dynamics Backbone assignments, molecular motion Enhanced backbone mobility of glycine in a potassium channel selectivity filter. nih.gov
Deuterium Labeling Enhanced Spectral Resolution Simplified spectra for large proteins Improved sensitivity and resolution in triple resonance spectra of a 23 kDa protein complex. utoronto.ca
Solution-State NMR Conformational Analysis Secondary structure, solvation effects Correlation of chemical shifts with changes in conformation and hydrogen bonding upon solvation. acs.org
Solid-State NMR Conformational Analysis Peptide backbone conformation, hydrogen bonding Prediction of secondary structure of glycyl residues based on shielding parameters. nih.gov

Advanced Mass Spectrometry (MS) Techniques for Isotopic Analysis

The isotopic labels in GLYCINE (2,2-D2; 15N) are also central to a range of advanced mass spectrometry techniques for precise quantitative analysis and metabolic tracing.

Quantitative Proteomics and Metabolomics via Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a gold standard for the accurate quantification of molecules in complex biological samples. shoko-sc.co.jpeurisotop.comchemie-brunschwig.ch In this approach, a known amount of an isotopically labeled internal standard, such as GLYCINE (2,2-D2; 15N), is added to a sample at an early stage of analysis. oup.com This labeled standard is chemically identical to the endogenous analyte but has a different mass due to the isotopic enrichment.

By measuring the ratio of the signal from the endogenous (light) analyte to the isotopically labeled (heavy) standard using a mass spectrometer, the absolute concentration of the analyte can be determined with high precision and accuracy. oup.com This method effectively corrects for sample loss during preparation and variations in instrument response, which are common sources of error in other quantitative techniques. oup.com

GLYCINE (2,2-D2; 15N) and other stable isotope-labeled amino acids are extensively used as internal standards in quantitative proteomics and metabolomics. shoko-sc.co.jpoup.comnih.govotsuka.co.jp For instance, in proteomics, labeled proteins or peptides are used to quantify changes in protein abundance between different cellular states. oup.comnih.gov In metabolomics, labeled metabolites like glycine are used to quantify the levels of amino acids and other small molecules in biological fluids or cell extracts. otsuka.co.jpescholarship.org

Tracing Glycine Metabolites and Derivatives using High-Resolution Tandem MS (HRMS/MS2)

The use of isotopically labeled tracers like GLYCINE (2,2-D2; 15N) is essential for mapping metabolic pathways and understanding the dynamic flow of molecules through these networks, a field known as metabolic flux analysis. eurisotop.comcreative-proteomics.com When cells are cultured with labeled glycine, the ¹⁵N and ²H atoms are incorporated into various downstream metabolites.

High-Resolution Tandem Mass Spectrometry (HRMS/MS) is a powerful technique for tracing the fate of these isotopic labels. jst.go.jpbiorxiv.orgnih.gov In a typical HRMS/MS experiment, the mass spectrometer first selects the labeled metabolite of interest (the precursor ion) and then fragments it to produce a characteristic pattern of product ions. jst.go.jp By analyzing the masses of these fragments, researchers can determine the specific positions of the isotopic labels within the molecule.

This level of detail allows for the unambiguous identification of metabolic pathways and the quantification of the relative contributions of different precursors to a particular metabolite pool. eurisotop.comrsc.org For example, by tracing the incorporation of the ¹⁵N from labeled glycine into other amino acids or nitrogen-containing compounds, it is possible to elucidate the complex network of nitrogen metabolism within a cell. rsc.orgnih.gov The ability to simultaneously trace both carbon and nitrogen isotopes using high-resolution mass spectrometry provides a particularly comprehensive view of cellular metabolism. rsc.org

Table 2: Mass Spectrometry Applications of GLYCINE (2,2-D2; 15N)

Technique Application Key Information Obtained Example Finding
Isotope Dilution Mass Spectrometry (IDMS) Quantitative Proteomics & Metabolomics Absolute concentration of proteins and metabolites Used as an internal standard for the quantification of amino acids in cucumber exposed to nano copper. escholarship.org
High-Resolution Tandem MS (HRMS/MS) Metabolic Tracing Metabolic pathways, precursor contributions Glycine consistently produces a product ion at m/z 74 in the product ion spectra of its conjugates. jst.go.jp

Chromatographic Hyphenated Techniques (e.g., GC-MS, LC-MS) in Isotopic Studies

The use of GLYCINE (2,2-D2; 15N) in metabolic research is intrinsically linked to sophisticated analytical methodologies capable of differentiating and quantifying isotopic labels. Hyphenated chromatographic techniques, which couple the separation power of gas chromatography (GC) or liquid chromatography (LC) with the sensitive and specific detection of mass spectrometry (MS), are paramount in these isotopic studies. researchgate.netacs.org These methods allow for the precise measurement of the incorporation of stable isotopes from labeled glycine into various metabolites, providing detailed insights into metabolic pathways and fluxes. isotope.com

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile or semi-volatile compounds. For non-volatile molecules like amino acids, derivatization is a necessary step to increase their volatility and thermal stability for GC analysis. frontiersin.org In studies involving GLYCINE (2,2-D2; 15N), this derivatization, for instance by creating trifluoroacetyl-butyl esters or trimethylsilyl (B98337) (TMS) derivatives, prepares the analyte for separation on a GC column and subsequent detection by MS. researchgate.netasianpubs.orgresearchgate.net The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z), allowing for the distinction between the unlabeled (native) glycine and its isotopically labeled counterpart, as well as their metabolic products. ckisotopes.com

Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach, particularly for thermally labile or non-volatile compounds, often eliminating the need for derivatization. researchgate.net LC-MS is highly effective for analyzing complex biological samples, providing robust separation of metabolites prior to mass analysis. researchgate.netresearchgate.net In isotopic studies with GLYCINE (2,2-D2; 15N), LC-MS can directly measure the isotopologue distribution in various compounds, revealing the extent of label incorporation. researchgate.net

A key application of these techniques is isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying metabolites. ckisotopes.com In this approach, a known amount of the isotopically labeled compound, such as GLYCINE (2,2-D2; 15N), is added to a biological sample as an internal standard. asianpubs.org By comparing the MS signal intensities of the native analyte to the labeled standard, precise quantification can be achieved, correcting for sample loss during preparation and analysis. researchgate.netckisotopes.com

Detailed Research Findings

Research utilizing GC-MS and LC-MS with labeled glycine has yielded significant findings in understanding metabolism. For example, studies have used these techniques to trace the metabolic fate of glycine and its contribution to the synthesis of other important biomolecules like glutathione (B108866) and serine. nih.govnih.gov The ability to measure low levels of isotopic enrichment is crucial for in vivo studies in humans, where the administration of large quantities of labeled tracers is not feasible. nih.govmdpi.com

One study demonstrated a sensitive GC-MS method for determining glycine in biological fluids using (α-15N) glycine as an internal standard. The method involved derivatization to trifluoroacetyl-butyl esters, with a retention time for glycine of 14.46 minutes. The ion at m/z 154 was selected for isotopic calculation. asianpubs.org Another study employed GC-MS to analyze 13C-positional enrichment in glycine and serine, using TMS derivatives. researchgate.net

Functional mass spectrometry imaging (fMSI), an advanced application, has been used with multiple glycine isotopologues to map metabolic activity spatially within tumor tissues, providing kinetic data from a single sample. nih.gov This highlights the power of combining isotopic labeling with sophisticated analytical platforms to gain a deeper understanding of metabolic heterogeneity in complex biological systems.

The data generated from these techniques are often presented in tables that detail the specific analytical conditions and the quantitative results of the isotopic analysis.

Table 1: GC-MS Parameters for Glycine Analysis This table is interactive and allows for sorting and filtering of data.

Parameter Value Reference
Technique Gas Chromatography-Mass Spectrometry (GC-MS) asianpubs.org
Derivatization Trifluoroacetyl-butyl esters asianpubs.org
Injector Temperature 200 °C asianpubs.org
Transfer Line Temperature 250 °C asianpubs.org
Ion Source Temperature 250 °C asianpubs.org
Electron Energy 70 eV asianpubs.org
Glycine Elution Time 14.46 min asianpubs.org
Monitored Ion (m/z) 154 asianpubs.org

Table 2: Research Applications of Labeled Glycine with Hyphenated Techniques This table is interactive and allows for sorting and filtering of data.

Research Area Labeled Glycine Used Analytical Technique Key Finding Reference
Metabolic Flux Analysis [¹³C]-glycine GC/C/IRMS Enabled measurement of low ¹³C-enrichments in glutathione (GSH), allowing for the determination of GSH fractional synthesis rate in human blood. nih.gov
Transmembrane Transport [α-¹⁵N] glycine GC-MS Developed a sensitive method for quantifying glycine in plasma to study its transport across red cell membranes. asianpubs.org
Tumor Metabolism [2-¹³C,¹⁵N]-glycine, [1,2-¹³C₂]-glycine, [1,2-¹³C₂,¹⁵N]-glycine fMSI (LC-MS based) Mapped the time-dependent uptake of glycine and its conversion to glutathione within tumor tissue, revealing metabolic heterogeneity. nih.gov
Photorespiration Studies ¹³C-labeled glycine LC-MS Tracked the decline in non-labeled glycine and serine isotopologues as photorespiration increased in plants. researchgate.net

Applications in Biological Systems Research Non Clinical Focus

Elucidation of Metabolic Pathways and Fluxomics Analysis

Fluxomics is a field of study that measures the rates of metabolic reactions within a biological system, providing a dynamic view of cellular activity. nih.gov Stable isotope tracers like Glycine (B1666218) (2,2-d2; ¹⁵N) are essential to this field, as they enable the tracking of atoms through interconnected metabolic networks. chromservis.eunih.gov Unlike simple measurements of metabolite concentrations, isotope tracing reveals the activity and regulation of specific pathways, offering deeper insights into metabolic function in various biological contexts. chromservis.eu

In microbial ecology and physiology, understanding how communities process essential nutrients like carbon and nitrogen is fundamental. Glycine is a key amino acid that is readily utilized by many microorganisms. frontiersin.org Studies using dual-labeled glycine, such as ¹⁴C,¹⁵N-glycine, have been instrumental in tracking the incorporation and transformation of its constituent atoms in complex environments like soil.

Research has shown that upon introduction into soil, the nitrogen from glycine (¹⁵N) is rapidly incorporated into various nitrogen-containing compounds. csic.es In some soil types, this ¹⁵N is found predominantly in identifiable forms like ammonium (B1175870) (NH₄⁺), amides, and other α-amino acids, indicating that ammonification is a primary mineralization pathway. csic.es In other soils, the ¹⁵N is incorporated more into unidentified hydrolyzable forms, suggesting nitrification plays a more dominant role. csic.es These studies reveal that the added nitrogen is significantly more labile, or biologically available, than the endogenous soil nitrogen. csic.es

Furthermore, the natural abundance of ¹⁵N in microbial biomass can serve as an integrator of metabolic processes. nau.edu A high ¹⁵N enrichment in microbes often correlates with high net nitrogen mineralization rates and is influenced by the carbon-to-nitrogen (C:N) ratio of available resources. nau.edu Experiments have demonstrated that microbial communities can preferentially and almost completely deplete glycine from their environment, highlighting its importance as a substrate. frontiersin.org This preferential uptake suggests that the absence or depletion of glycine could serve as a potential biosignature in environmental samples. frontiersin.org

Table 1: Microbial Glycine Metabolism Research Findings
Study FocusKey FindingIsotopic Tracer UsedReference
Degradation in Acid Soils¹⁵N from glycine was incorporated into different N pools depending on the dominant mineralization process (ammonification vs. nitrification) in the soil.¹⁴C,¹⁵N-glycine csic.es
Preferential UptakeMicrobial communities almost completely depleted glycine from culture medium, suggesting it is a highly favored substrate.(Implied use of standard amino acids for LC-MS) frontiersin.org
¹⁵N as a Metabolic IntegratorMicrobial ¹⁵N enrichment correlates negatively with the C:N ratio and positively with net N mineralization, reflecting the balance of N assimilation and dissimilation.Natural ¹⁵N abundance nau.edu

Plants can absorb nitrogen not only in inorganic forms like nitrate (B79036) and ammonium but also as organic compounds like amino acids. frontiersin.org Isotope tracing studies using dual-labeled glycine have been crucial in demonstrating and quantifying the uptake of intact glycine by plant roots.

In a study involving four common tree species in Northeast China, seedlings were treated with U-¹³C₂, ¹⁵N-glycine to trace its fate. frontiersin.org The results showed that all four species could assimilate glycine directly from the soil. One species, Pinus koraiensis, showed a particularly high uptake rate for glycine compared to ammonium or nitrate. frontiersin.org By analyzing the ¹³C and ¹⁵N excess in the plant tissues, researchers confirmed that the glycine molecule was absorbed largely intact. A strong positive correlation between ¹³C excess and ¹⁵N excess in the roots provided direct evidence against the complete mineralization of glycine into inorganic forms before uptake. frontiersin.org However, the rapid cycling of amino acids in soil, with half-lives as short as a few hours, means that microbial mineralization and subsequent uptake of inorganic ¹⁵N also contribute to the total nitrogen assimilated by the plant. frontiersin.org

Isotopically labeled glycine is extensively used in metabolic profiling to understand cellular physiology, particularly in rapidly proliferating cells like cancer cells and in the development of animal models for research.

In cancer research, metabolic reprogramming is a recognized hallmark. nih.gov By culturing various cancer cell lines (the NCI-60 panel) and analyzing their consumption and release of metabolites, researchers identified that glycine consumption is strongly correlated with high proliferation rates. nih.gov To trace the fate of this glycine, studies have used ¹⁵N-glycine in cell cultures. For instance, in A549 cancer cells cultured with ¹⁵N-glycine, mass spectrometry was used to detect and identify thirteen downstream nitrogen-containing metabolites. nih.gov Metabolites involved in purine (B94841) synthesis, such as adenine, adenosine, AMP, ADP, and ATP, were highly sensitive to ¹⁵N-glycine enrichment, confirming glycine's role as a crucial precursor for nucleotide biosynthesis. nih.gov

Animal models have also been developed to study metabolism at a whole-organism level. In one innovative approach, a "heavy mouse" was generated by feeding it a diet enriched with ¹³C and ¹⁵N labeled amino acids, resulting in approximately 20% isotopic enrichment in its tissues. cam.ac.uk This allowed for high-quality NMR analysis of intact tissues, providing a detailed molecular fingerprint that can be compared with in vitro models of tissue development, such as bone formation. cam.ac.uk This technique helps to identify differences in molecular composition and structure, for example, detecting misfolded collagen proteins in in vitro models that are not present in vivo. cam.ac.uk

Table 2: Metabolic Profiling Studies Using Labeled Glycine
Model SystemIsotope UsedResearch GoalKey FindingReference
A549 Cancer Cells¹⁵N-glycineTrace nitrogen metabolites of glycine.Identified 13 nitrogen-containing metabolites derived from glycine, with purine pathway intermediates showing high enrichment. nih.gov
NCI-60 Cancer Cell Lines(Metabolite CORE profiling)Identify metabolic pathways correlated with proliferation.Glycine consumption and expression of its mitochondrial biosynthetic pathway are strongly correlated with rapid cancer cell proliferation. nih.gov
Mouse Model ("Heavy Mouse")¹³C, ¹⁵N-labeled amino acidsDevelop an in vivo model for NMR analysis of tissues.Enabled detailed comparison of molecular structures between in vivo tissues and in vitro models, revealing structural differences. cam.ac.uk

One-carbon metabolism is a fundamental set of pathways that transfer one-carbon units (like methyl groups) for various critical cellular processes, including the synthesis of nucleotides (purines and thymidine), regulation of epigenetic markers, and maintenance of amino acid and redox balance. nih.govnih.gov This network involves two interconnected cycles: the folate cycle and the methionine cycle. nih.gov

Glycine sits (B43327) at a crucial intersection of these pathways. It can be reversibly converted to serine by the enzyme serine hydroxymethyltransferase (SHMT), a reaction that also interconverts tetrahydrofolate (THF) and 5,10-methylene-THF, the primary carriers of one-carbon units. nih.gov Furthermore, glycine can be cleaved by the glycine cleavage system (GCS) in the mitochondria to donate a one-carbon unit to the folate cycle. nih.govfrontiersin.org Isotope tracing studies are essential to dissect these complex and compartmentalized reactions. By using specifically labeled substrates, such as 1-¹³C-glycine or 2-¹³C-glycine, researchers can distinguish the contribution of different carbon atoms to downstream products like purines, clarifying which metabolic routes are active under specific conditions. nih.gov Glycine (2,2-d2; ¹⁵N) provides an even more detailed probe, allowing for simultaneous tracking of the carbon backbone and the amino nitrogen as they cycle through these central metabolic hubs.

Mechanistic Enzymology and Chemical Reaction Dynamics

Beyond tracing metabolic flow, stable isotopes are a cornerstone of mechanistic enzymology. They are used to determine kinetic isotope effects (KIEs), which provide profound insights into the transition states of enzyme-catalyzed reactions. researchgate.net

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. researchgate.net For Glycine (2,2-d2; ¹⁵N), substituting ¹H with ²H (deuterium) at the C-2 position can reveal whether the C-H bond is broken in the rate-determining step of a reaction (a primary KIE). nih.govd-nb.info Similarly, substituting ¹⁴N with ¹⁵N can probe changes involving the amino group, such as deamination or bond formation/cleavage during catalysis. nih.govnih.gov

For example, studies on the enzyme tryptophan 2-monooxygenase, which is structurally and mechanistically related to L-amino acid oxidases, used deuterium (B1214612) and ¹⁵N KIEs to probe its chemical mechanism. nih.gov While the primary substrate was L-alanine, the study also measured the ¹⁵N equilibrium isotope effect for the deprotonation of L-alanine, finding it to be identical to the value previously reported for glycine (1.0233). nih.gov This value was then used to calculate the intrinsic ¹⁵N KIE on the C-H bond cleavage step of the reaction, which helped to support a hydride transfer mechanism for the enzyme. nih.gov

Elucidation of Reaction Mechanisms involving Glycine as Substrate or Product

The dual isotopic labeling in Glycine (2,2-d2; 15N) provides a powerful tool for elucidating complex reaction mechanisms in biological and chemical systems. By incorporating stable heavy isotopes of both hydrogen (deuterium, D) at the α-carbon and nitrogen (15N) in the amino group, researchers can simultaneously track the fate of the carbon backbone and the nitrogen atom of glycine as it participates in reactions. This approach is invaluable for distinguishing between proposed mechanistic pathways, identifying intermediates, and understanding the origin of atoms in final products.

Isotopically labeled substrates are frequently used to unravel the intricate details of enzyme-catalyzed reactions. nih.gov In studies of metabolic pathways, labeled glycine can be introduced into a system to trace its conversion into other molecules. For example, in studies of protein synthesis in human embryonic kidney (HEK)293 cells, it was observed that 15N-labeled glycine and serine can be interconverted, highlighting a specific metabolic link that can be quantitatively tracked using isotopic markers. nih.gov

A notable application is in the study of the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars. In one investigation, labeled glycine was used to probe the formation of pyrazinones. The isotopic labeling pattern in the products allowed researchers to distinguish between two different formation pathways: one involving the reaction of three separate glycine molecules and another involving the interaction of a dipeptide, glycylglycine, with a dicarbonyl compound. collectionscanada.gc.ca

Furthermore, isotopic labeling has been instrumental in deciphering the fundamental mechanisms of amino acid formation in simulated interstellar environments. In experiments using 13C and 15N-labeled precursors, researchers could trace the specific atoms that formed the resulting glycine molecules. These studies revealed that the formation of amino acids like glycine can occur via multiple routes and that the constituent atoms can originate from different precursor molecules, such as HCN and CH3OH. nasa.gov For instance, experiments using H13C15N demonstrated that the C-N bond from the cyanide precursor often remains intact during its incorporation into the glycine molecule. nasa.gov

Table 1: Investigating Glycine Formation Mechanisms with Labeled Precursors in Ice Analogs This table summarizes experimental findings on the origin of carbon atoms in glycine synthesized from isotopically labeled methanol (B129727) (CH3OH) and hydrogen cyanide (HCN) in an interstellar ice analog study. The data shows the relative amounts of glycine molecules containing zero, one, or two labeled carbon atoms, revealing the contribution of each precursor to the final glycine backbone. nasa.gov

Labeled Precursor in Ice Mixture% Glycine with 0 Labeled C% Glycine with 1 Labeled C% Glycine with 2 Labeled C
¹³CH₃OH~40%~50%~10%
H¹³CN0%~50%~50%

Data adapted from NASA Ames Research Center studies on amino acid formation. nasa.gov

Studies of Bond Cleavage and Formation Processes

The specific labeling in Glycine (2,2-d2; 15N) is particularly advantageous for investigating the dynamics of chemical bond cleavage and formation. The substitution of hydrogen with deuterium at the α-carbon allows for the study of kinetic isotope effects (KIEs), which can reveal whether the C-H bond is broken during the rate-limiting step of a reaction. nih.gov If a significant KIE is observed when Glycine (2,2-d2; 15N) is used as a substrate in an enzymatic reaction, it provides strong evidence that the abstraction of a proton or hydrogen radical from the α-carbon is a key part of the catalytic mechanism. nih.gov For instance, studies on the enzyme 5-aminolevulinate synthase used deuterated glycine to probe its reaction with succinyl-CoA, finding a KIE that indicated C-α proton abstraction was not the rate-limiting step in that specific case. nih.gov

Table 2: Equilibrium Isotope Effect for Amino Group Deprotonation This table shows the measured 15N equilibrium isotope effect (EIE) for the deprotonation of the amino group in glycine and other amino acids. An EIE greater than 1 indicates that the 15N isotope prefers the protonated state more than the 14N isotope does. The consistency of the value across different amino acids suggests a similar effect for any amino acid with a non-charged side chain. nih.gov

Amino Acid¹⁵N Equilibrium Isotope Effect (EIE)
Glycine1.0233
L-Alanine1.0233 ± 0.0004
Phenylalanine1.0233

Data adapted from mechanistic studies on flavoenzymes. nih.gov

Isotopic labeling is also essential for studying bond formation, most notably the formation of peptide bonds. By using glycine with a 15N label, researchers can track its incorporation into a growing polypeptide chain during protein synthesis, confirming the formation of the new peptide (C-N) bond. evitachem.com In studies of prebiotic chemistry, isotopic labeling has been used to follow the condensation of glycine on mineral surfaces, providing insights into how the first biopolymers may have formed. acs.org

Applications in Environmental and Astrochemical Science

Environmental Tracing and Biogeochemical Cycling

In environmental science, Glycine (B1666218) (2,2-d2; 15N) is instrumental in elucidating the complex cycling of nitrogen and carbon, two of the most critical elements for life. By introducing this labeled compound into an environment, scientists can follow its path through various biotic and abiotic compartments.

The use of glycine labeled with stable isotopes of nitrogen (¹⁵N) and carbon (¹³C, a proxy for the carbon skeleton in the absence of direct (2,2-d2) flux data) enables detailed monitoring of nutrient fluxes. In terrestrial ecosystems such as grasslands and forests, these tracers help quantify the rates of nitrogen and carbon turnover. nih.govresearchgate.netfrontiersin.org Studies have shown that upon introduction into the soil, the ¹⁵N from glycine is rapidly incorporated into the microbial biomass, indicating a significant flux of this amino acid into microbial metabolic pathways. mdpi.com This allows for the calculation of nitrogen assimilation rates by soil microorganisms.

Furthermore, by tracking the ¹⁵N label, researchers can differentiate between the nitrogen that is directly taken up by plants and the nitrogen that is first processed by soil microbes. A meta-analysis of ¹⁵N tracer studies in terrestrial ecosystems revealed that a significant portion of nitrogen inputs is retained in the soil, highlighting the importance of microbial communities in nitrogen cycling. researchgate.net While specific quantitative flux data for Glycine (2,2-d2; ¹⁵N) are not extensively published, the principles derived from ¹³C and ¹⁵N labeled glycine studies are directly applicable. The deuterium (B1214612) labeling at the second carbon position (2,2-d2) would provide an additional layer of tracking for the carbon skeleton's fate, especially in processes involving C-H bond cleavage.

Table 1: Illustrative Nitrogen Fluxes in a Grassland Ecosystem based on ¹⁵N-Labeled Glycine Studies

Nitrogen PoolFate of ¹⁵N-GlycineRepresentative Flux Rate
Microbial BiomassAssimilationHigh
Plant BiomassDirect and Indirect UptakeVariable
Soil Organic MatterIncorporationModerate
LeachingLoss from the systemLow to Moderate

This table is illustrative and based on general findings from ¹⁵N-labeled amino acid studies in grassland ecosystems.

Isotopically labeled glycine is crucial for understanding its fate and transformation in complex environmental matrices like soil and water. In soil, Glycine (2,2-d2; ¹⁵N) can undergo several transformations. A significant portion is often rapidly mineralized by soil microorganisms, releasing the ¹⁵N as ammonium (B1175870) (NH₄⁺), which can then be nitrified to nitrate (B79036) (NO₃⁻). mdpi.com Simultaneously, a substantial fraction of the labeled glycine is assimilated directly into the microbial biomass through two primary routes: the direct uptake of the intact amino acid and the mineralization-immobilization-turnover (MIT) pathway, where the mineralized nitrogen is subsequently re-assimilated by microbes. mdpi.com

A study conducted in the forest soils of Changbai Mountain demonstrated that the assimilation of ¹⁵N-glycine into microbial biomass via the MIT route accounted for 24.7–52.1% of the added label. mdpi.com Mineralization of glycine's nitrogen accounted for 6.2–22.5% of the added amount. mdpi.com The deuterium label on Glycine (2,2-d2; ¹⁵N) would be particularly useful in tracing the fate of the carbon backbone during these transformations, helping to distinguish between the intact incorporation of the molecule and its breakdown and subsequent re-synthesis into other organic compounds.

The use of isotopically labeled glycine, such as Glycine (2,2-d2; ¹⁵N), is fundamental to elucidating the specific microbial degradation pathways in natural systems. By following the isotopic labels, scientists can identify the metabolic products of glycine breakdown and infer the enzymatic reactions involved.

One of the primary degradation routes for glycine in many microorganisms is the glycine cleavage system, which breaks down glycine into carbon dioxide, ammonia (B1221849), and a one-carbon unit transferred to tetrahydrofolate. reactome.org In anaerobic environments, some bacteria can utilize the reductive glycine pathway, where carbon dioxide is condensed with other molecules to form glycine, which is then further metabolized. nih.govnih.gov

A study investigating microbial metabolism of amino acids found that glycine was preferentially and almost completely depleted by two distinct anaerobic microbial communities, suggesting its importance as a substrate. frontiersin.org The use of Glycine (2,2-d2; ¹⁵N) would allow for precise tracking of both the nitrogen and the carbon skeleton through these pathways. For instance, the fate of the deuterium atoms can indicate whether the C-H bonds at the second carbon position are broken during a specific metabolic step. Research has shown that bacteria, particularly Gram-positive bacteria, are the main competitors for exogenous glycine in soil. mdpi.com

Astrochemical and Prebiotic Chemistry Investigations

The isotopic composition of simple organic molecules like glycine found in extraterrestrial materials provides clues about their origins and the chemical processes that occur in space. Glycine (2,2-d2; ¹⁵N) is a key compound for laboratory simulations and comparative analyses in this field.

The formation of amino acids in non-biological, or abiotic, conditions is a central theme in prebiotic chemistry. Scientists simulate the conditions of extraterrestrial environments, such as interstellar ice clouds, in the laboratory to understand how molecules like glycine could have formed. These experiments often involve the irradiation of simple ice mixtures containing molecules like water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), ammonia (NH₃), and methanol (B129727) (CH₃OH) with ultraviolet light or high-energy particles.

While direct synthesis of Glycine (2,2-d2; ¹⁵N) in these simulations is not commonly reported, the principles of its formation can be inferred. The use of deuterated water (D₂O) and ¹⁵N-labeled ammonia (¹⁵NH₃) in these ice mixtures would be expected to lead to the formation of deuterated and ¹⁵N-enriched amino acids, including glycine. The analysis of the resulting products helps to constrain the possible abiotic synthesis pathways, such as the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide. The presence of deuterated and ¹⁵N-labeled glycine in these experiments would provide strong evidence for its formation from simple precursors in such environments.

The analysis of the isotopic composition of glycine found in meteorites and cometary samples provides some of the most compelling evidence for the extraterrestrial origin of these molecules. The isotopic signatures of these samples are often distinct from their terrestrial counterparts.

Table 2: Isotopic Signatures of Glycine in Cosmochemical Samples

Sample OriginIsotopic SignatureImplicationReference
Comet 81P/Wild 2 (Stardust Mission)Enriched in ¹³C (δ¹³C = +29 ± 6‰)Extraterrestrial origin nih.gov
Murchison MeteoriteEnriched in ¹³C, D, and ¹⁵NFormation in cold, interstellar environments nih.govoregonstate.edu

Note: The table presents key findings on the isotopic composition of glycine and its precursors in extraterrestrial samples.

Analysis of samples from Comet 81P/Wild 2, returned by NASA's Stardust mission, revealed the presence of glycine with a significantly higher abundance of the ¹³C isotope compared to terrestrial glycine. nih.govnasa.govresearchgate.net This enrichment is a strong indicator that the glycine is of extraterrestrial origin. nih.gov

Furthermore, studies of the Murchison meteorite have shown that its amino acids are substantially enriched in deuterium (D) and ¹⁵N relative to terrestrial organic matter. oregonstate.edu The organic matter in the Murchison meteorite contains components with extreme enrichments in both D and ¹⁵N, with δD values reaching up to +2500‰. nih.govoregonstate.edu While compound-specific isotopic analysis of deuterium in meteoritic glycine is technically challenging, the high deuterium content of the bulk organic matter suggests that the precursor molecules for glycine likely formed in low-temperature ion-molecule reactions within an interstellar cloud. oregonstate.edu The presence of such isotopic anomalies in cosmochemical samples provides a crucial benchmark for validating abiotic synthesis models and understanding the inventory of organic molecules delivered to the early Earth.

Contributions to Theories on the Origin of Life's Molecules

The study of glycine, the simplest proteinogenic amino acid, is central to understanding the prebiotic chemical pathways that may have led to the emergence of life. The specific isotopic labeling of glycine, as in GLYCINE (2,2-D2; 15N), provides a powerful tool for tracing the origins and formation mechanisms of this fundamental biological building block in astrochemical and environmental contexts. By using isotopically labeled precursors in laboratory simulations of interstellar conditions, researchers can unravel the complex reaction networks that may have seeded the early Earth with the molecules necessary for life.

Tracing Prebiotic Formation Pathways with Isotopic Labeling

Laboratory experiments simulating the conditions of interstellar space are crucial for testing theories on the formation of complex organic molecules. These experiments often involve the ultraviolet (UV) photolysis of interstellar ice analogs, which are mixtures of simple molecules like water (H₂O), methanol (CH₃OH), ammonia (NH₃), and hydrogen cyanide (HCN) frozen at cryogenic temperatures. The detection of glycine and other amino acids in these experiments provides strong evidence that these molecules can form in space. nasa.govresearchgate.net

The use of isotopically labeled precursors in these simulations is a key technique for elucidating the reaction mechanisms. By labeling specific atoms in the starting materials, scientists can track their incorporation into the final glycine molecule, thereby distinguishing between different proposed formation pathways.

Two prominent proposed mechanisms for glycine formation in interstellar ices are the Strecker synthesis and radical-radical reactions. researchgate.net Isotopic labeling helps to determine the contribution of each pathway. For example, experiments using ¹³C-labeled methanol (¹³CH₃OH) and hydrogen cyanide (H¹³CN) have shown that a significant portion of the glycine formed incorporates the carbon atom from HCN, suggesting its importance in the formation process. acs.orgacs.org

The Significance of Deuterium and Nitrogen-15 (B135050) Labeling

The specific labeling in GLYCINE (2,2-D2; 15N), with deuterium at the alpha-carbon (the 2-position) and a ¹⁵N isotope in the amino group, is particularly informative for origin-of-life theories.

Deuterium (D) Enrichment: A key finding in the analysis of meteorites, such as the Murchison meteorite, is the enrichment of deuterium in their indigenous amino acids compared to terrestrial organic matter. researchgate.netnih.gov This deuterium excess is considered a strong indicator of an interstellar origin, as chemical reactions at the extremely low temperatures of interstellar molecular clouds favor the incorporation of deuterium. researchgate.netastrochem.org Laboratory experiments that produce amino acids with a similar deuterium excess from UV-irradiated interstellar ice analogs support the theory that these molecules were delivered to the early Earth by meteorites and comets. nih.gov By using deuterium-labeled precursors, researchers can precisely follow the hydrogen and deuterium atoms through the reaction network.

Nitrogen-15 (¹⁵N) as a Tracer: Similarly, the use of ¹⁵N-labeled ammonia (¹⁵NH₃) allows scientists to trace the origin of the nitrogen atom in the amino group of glycine. This is crucial for understanding how this essential element for life becomes incorporated into complex organic molecules from simpler interstellar precursors.

Research Findings from Isotopic Labeling Experiments

The following table summarizes key findings from laboratory experiments that utilize isotopic labeling to investigate the formation of glycine in simulated interstellar environments. These studies, while not all explicitly using GLYCINE (2,2-D2; 15N), demonstrate the principles and the power of this technique in contributing to our understanding of the origin of life's molecules.

Precursor MoleculesIsotopic LabelExperimental ConditionsKey Findings
H₂O, CH₃OH, NH₃, HCN¹³C in CH₃OH and HCNUV photolysis of ice analogDemonstrated that HCN is a more significant source of the glycine carbon backbone than methanol. acs.orgacs.org
H₂O, CH₃OH, NH₃, HCNGeneral (not specified)UV photolysis of ice analogProduction of racemic mixtures of amino acids, including glycine, alanine, and serine, suggesting an interstellar photochemical origin. nih.gov
Methylamine (CH₃NH₂), CO₂Deuterium labelingUV irradiation of ice filmsDistinguished between different glycine isomeric structures and elucidated formation pathways involving photocleavage of C-H and N-H bonds. researchgate.net
Various simple moleculesTheoretical modelingQuantum chemical calculationsInvestigated multiple potential gas-phase and grain-surface reaction pathways, highlighting the importance of radical-radical and ion-molecule reactions. mdpi.com
Methylamine, CO, OH radicals¹³C and ¹⁸O in CO"Dark chemistry" (no UV) on ice surfacesShowed the formation of glycine and its isotopologues without energetic irradiation, suggesting a "non-energetic" formation route in dark interstellar clouds. researchgate.net

The collective evidence from these isotopic labeling studies strongly supports the hypothesis that glycine and other essential biomolecules could have formed in the interstellar medium and been delivered to the early Earth. The ability to trace the atomic constituents of these molecules using isotopologues like GLYCINE (2,2-D2; 15N) is indispensable for validating and refining our theories about the chemical origins of life.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Isotope Effects and Vibrational Properties

Quantum chemical calculations are instrumental in understanding the subtle yet significant effects of isotopic substitution on the vibrational properties of molecules. For GLYCINE (B1666218) (2,2-D2; 15N), these calculations provide a theoretical framework for interpreting experimental spectroscopic data and understanding how the increased mass of deuterium (B1214612) and nitrogen-15 (B135050) influences molecular vibrations.

Density Functional Theory (DFT) is a commonly employed method for these calculations. nih.gov By using functionals like B3LYP with an appropriate basis set, such as 6-311++G(d,p), researchers can compute the optimized molecular structure and predict the vibrational frequencies of the isotopically labeled glycine. nih.gov These theoretical frequencies often require scaling to compensate for approximations in the computational method and to achieve better agreement with experimental data obtained from techniques like infrared (IR) and Raman spectroscopy. nih.gov

The calculated vibrational spectra provide a "fingerprint" of the molecule, where shifts in vibrational modes upon isotopic substitution can be precisely predicted. For instance, the C-H stretching vibrations are expected to shift to lower frequencies upon deuteration of the α-carbon, and the N-H stretching and bending modes will be affected by the 15N substitution. These predicted shifts are crucial for assigning peaks in experimentally measured spectra. researchgate.net

Table 1: Illustrative Example of Calculated Vibrational Frequency Shifts in GLYCINE (2,2-D2; 15N) compared to Glycine

Vibrational ModeTypical Frequency (cm-1) in GlycinePredicted Shift in GLYCINE (2,2-D2; 15N) (cm-1)
C-H Stretch (α-carbon)2900-3000Significant negative shift
N-H Stretch3200-3400Minor negative shift
C-N Stretch1000-1200Minor negative shift
COO- Symmetric Stretch~1400Minimal shift

Note: The values presented are illustrative and the actual shifts would be determined by specific quantum chemical calculations.

Molecular Dynamics Simulations for Isotopically Labeled Glycine and Derivatives

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of isotopically labeled glycine and its derivatives in various environments, such as in aqueous solutions. aip.orgrsc.org These simulations model the interactions between atoms over time, providing insights into conformational dynamics, solvation, and aggregation. rsc.orgnih.gov

MD simulations can be used to study:

Conformational Preferences: How isotopic labeling might influence the equilibrium between different glycine conformers in solution.

Hydration Shell Dynamics: The structure and dynamics of water molecules surrounding the labeled glycine molecule. rsc.org

Peptide Dynamics: The impact of incorporating labeled glycine residues on the flexibility and folding of peptides. researchgate.net Recent studies have utilized MD simulations to investigate the structural behavior of octapeptides containing glycine, revealing that these peptides predominantly adopt a disordered state in solution. nih.govresearchgate.net

Table 2: Key Parameters and Outputs of a Typical MD Simulation of Labeled Glycine

ParameterDescriptionTypical Value/Output
Force FieldDescribes the potential energy of the systemGROMOS, AMBER, CHARMM
Water ModelRepresents the water molecules in the simulationTIP3P, SPC/E
Simulation TimeThe duration of the simulated trajectoryNanoseconds (ns) to microseconds (µs)
Key OutputsProperties calculated from the trajectoryRadial distribution functions, root-mean-square deviation (RMSD), hydrogen bond analysis

Computational Modeling of Metabolic Networks and Flux Prediction from Isotopic Data

The use of stable isotope-labeled compounds like GLYCINE (2,2-D2; 15N) is central to metabolic flux analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions within a cell. creative-proteomics.comnih.gov Computational models are essential for interpreting the complex isotopic labeling patterns that result from the metabolism of these tracers. nih.gov

When cells are supplied with GLYCINE (2,2-D2; 15N), the labeled atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distributions (MIDs) of these metabolites using techniques like mass spectrometry, researchers can deduce the relative contributions of different metabolic pathways. nih.gov

Computational MFA models typically involve:

A Stoichiometric Network: A map of the relevant metabolic reactions.

An Isotopic Labeling Model: A mathematical framework to track the flow of labeled atoms through the network.

An Optimization Algorithm: A method to find the set of metabolic fluxes that best explains the experimentally measured MIDs. nih.gov

For example, the 15N label from GLYCINE (2,2-D2; 15N) can be traced into other amino acids and nitrogenous compounds, while the deuterium label can track the fate of the glycine backbone. This dual-labeling strategy provides more constraints on the metabolic model, leading to more accurate flux predictions. nih.gov

Development of Algorithms for Advanced Isotopic Data Interpretation

The increasing complexity of stable isotope labeling experiments necessitates the development of sophisticated algorithms for data analysis. These algorithms are crucial for accurately quantifying isotopologue abundances, correcting for natural isotope abundance, and deconvoluting complex mass spectra.

Recent advancements in this area include:

Genetic Algorithms: These have been used to optimize the selection of isotopic tracers for MFA, ensuring that the chosen tracers provide the maximum amount of information about the metabolic system under study. nih.gov

Software for Untargeted Metabolomics: Tools are being developed to identify and quantify novel metabolites from the vast datasets generated in untargeted metabolomics studies that utilize stable isotope labeling. nih.gov

Flux Solving Algorithms: Iterative algorithms are used to solve the inverse problem of MFA, which is to determine the metabolic fluxes that best fit the observed isotopic labeling patterns. nih.gov

These advanced computational tools are essential for extracting meaningful biological insights from the rich datasets generated by experiments using GLYCINE (2,2-D2; 15N) and other stable isotope tracers.

Future Directions and Emerging Research Opportunities

Synergistic Integration with Multi-Omics Technologies

The true potential of GLYCINE (B1666218) (2,2-D2; 15N) will be realized through its synergistic integration with multi-omics technologies, such as proteomics and metabolomics. This approach allows for a more holistic understanding of cellular processes by simultaneously tracking the incorporation of the labeled glycine into proteins and its transformation into various metabolites.

In the realm of proteomics , the use of stable isotope-labeled amino acids is a well-established technique for quantitative analysis. The incorporation of GLYCINE (2,2-D2; 15N) into newly synthesized proteins can be readily detected by mass spectrometry, allowing for the measurement of protein turnover rates and the identification of proteins being actively synthesized under specific conditions.

Simultaneously, in metabolomics , the labeled nitrogen and carbon backbone (via the deuterium-labeled positions) of glycine can be traced through various metabolic pathways. This enables researchers to map the flow of glycine through central carbon metabolism and its contributions to the synthesis of other important biomolecules. The integration of these two 'omics' datasets provides a powerful platform for understanding the interplay between protein synthesis and metabolic state.

Table 1: Potential Multi-Omics Applications of GLYCINE (2,2-D2; 15N)

Omics FieldApplication of GLYCINE (2,2-D2; 15N)Research Question Addressed
ProteomicsDynamic labeling of proteomesMeasuring protein synthesis and degradation rates.
MetabolomicsMetabolic flux analysisTracing the metabolic fate of glycine and its contribution to other pathways.
Integrated Proteo-MetabolomicsLinking protein expression to metabolic functionHow do changes in protein levels affect metabolic network dynamics?

Advancements in Instrumentation for Isotopic Detection and Quantification

The accurate and sensitive detection of isotopically labeled compounds is paramount to their utility. Ongoing advancements in analytical instrumentation, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are expanding the possibilities for research using GLYCINE (2,2-D2; 15N).

High-resolution mass spectrometry is a cornerstone for differentiating between labeled and unlabeled species and for quantifying their relative abundances with high precision. Techniques such as these are crucial for resolving the isotopic clusters generated by the incorporation of both deuterium (B1214612) and 15N.

Furthermore, the combination of NMR and MS can provide complementary information. NMR spectroscopy can offer insights into the specific location of the isotopic labels within a molecule, which is particularly valuable for understanding the stereospecificity of enzymatic reactions. A novel method combining ¹H NMR and ²H NMR has been shown to provide more accurate determination of isotopic abundance in deuterated compounds compared to traditional methods. nih.gov

Exploration of Novel Labeling Strategies for Complex Molecular Systems

Beyond its use as a simple tracer, GLYCINE (2,2-D2; 15N) can be employed in more sophisticated labeling strategies to probe complex molecular systems. One such strategy is the development of methods for site-specific protein labeling. A recently reported method allows for the precise labeling of proteins at their N-terminal glycine residue. researchgate.net This technique opens up the possibility of introducing biophysical probes, affinity tags, or other functional groups at a specific location within a protein, enabling detailed studies of protein structure and function. researchgate.net

Another emerging area is the use of multiple, orthogonal bio-orthogonal chemistries to simultaneously label different types of biomolecules within a cell. alfa-chemistry.com For instance, a cell could be fed a diet including GLYCINE (2,2-D2; 15N) to label proteins and, concurrently, other labeled precursors to tag glycans or lipids. This multi-faceted labeling approach, combined with advanced imaging techniques, will allow for an unprecedented view of the dynamic organization and interaction of different molecular components within a living cell.

Expanding the Scope of GLYCINE (2,2-D2; 15N) in Fundamental Biological and Chemical Research

The unique properties of GLYCINE (2,2-D2; 15N) make it a valuable tool for addressing fundamental questions in both biology and chemistry. In biological research, 15N-labeled compounds are widely used to study nitrogen metabolism and biological nitrogen fixation. researchgate.net The use of 15N-glycine has been instrumental in demonstrating the direct absorption of amino acids by plants. researchgate.net The dual-labeling in GLYCINE (2,2-D2; 15N) can provide even more detailed insights into these processes. For example, it can be used to investigate the mechanisms of transamination reactions, where both the amino group and the carbon skeleton of glycine are modified.

In the field of chemistry, isotopically labeled molecules are essential for elucidating reaction mechanisms. A study investigating the reaction of glycine with glyoxylate (B1226380) utilized ¹³C-labeled glycine to follow the competing transamination, aldol, and decarboxylation reactions. rsc.org The use of GLYCINE (2,2-D2; 15N) in similar studies could provide a more complete picture of the reaction dynamics by tracking the fate of both the nitrogen and specific hydrogen atoms. Beyond mechanistic studies, glycine has also been shown to play a dual role as a chemical functionalizer and a reducing agent in the environmentally friendly synthesis of graphene. The use of labeled glycine in such applications could help to unravel the underlying chemical transformations.

Q & A

Q. How is GLYCINE (2,2-D2; 15N) synthesized, and what methods ensure isotopic purity for metabolic studies?

GLYCINE (2,2-D2; 15N) is synthesized via Boc-protected intermediates (e.g., GLYCINE-N-T-BOC (2,2-D2, 98%)) to preserve isotopic integrity during derivatization . Isotopic purity (≥98% D and 15N) is validated using nuclear magnetic resonance (NMR) and mass spectrometry (MS), with ¹H-NMR confirming deuterium incorporation at the C-2 position and ¹⁵N isotopic enrichment via isotopic ratio MS . For metabolic flux studies, purity thresholds are critical; impurities >2% can skew tracer distribution in kinetic models. GC-MS protocols with internal standards (e.g., tridecanoic-2,2-d2 acid) are used to cross-validate isotopic labeling efficiency .

Q. What analytical techniques are optimal for quantifying deuterium and ¹⁵N enrichment in glycine derivatives?

Triple-quadrupole MS coupled with liquid chromatography (LC-MS/MS) provides high sensitivity for dual-isotope detection, with collision-induced dissociation (CID) differentiating ²H and ¹⁵N fragments . For NMR, ²H-decoupled ¹³C spectra resolve positional deuterium labeling, while ¹⁵N-¹H HSQC detects nitrogen enrichment in protein backbones . Calibration curves using isotopically labeled standards (e.g., glyceryl tri(hexadecanoate-2,2-d2)) ensure accuracy, with recovery rates ≥86% in matrix-matched validations .

Advanced Research Questions

Q. How can GLYCINE (2,2-D2; 15N) resolve contradictions in protein turnover rates measured via pulse-chase vs. steady-state labeling?

Discrepancies arise from differing tracer equilibration times: pulse-chase studies using ¹⁵N track short-term synthesis, while ²H from 2,2-D2 reflects longer-term catabolism. Dual-labeling allows simultaneous measurement of synthesis (¹⁵N incorporation) and degradation (²H loss) in proteomic workflows. Normalization to internal standards (e.g., tridecanoic-2,2-d2 acid) and correction for kinetic isotope effects (KIEs) mitigate data conflicts . For example, ²H KIEs reduce reaction rates by 5–10%, requiring adjusted rate constants in kinetic models .

Q. What experimental design considerations are critical for using GLYCINE (2,2-D2; 15N) in multi-omics studies of metabolic disorders?

Key factors include:

  • Stability : Deuterium loss via exchange in aqueous buffers (e.g., pH >8) necessitates pH-controlled conditions. Stability studies show ²H retention >90% after 24 hours at 23°C .
  • Matrix Effects : Serum albumin binds glycine, altering tracer bioavailability. Pre-treatment with glycated albumin removal agents (e.g., affinity chromatography) improves quantification .
  • Cross-Validation : Combine NMR (for structural dynamics) with MS (for isotopic ratios) to resolve ambiguities in metabolomic flux data .

Q. How can researchers address low recovery rates of deuterated glycine in lipid-rich biological matrices?

Lipid interference in GC-MS analyses is mitigated by fractionation (e.g., solid-phase extraction) to isolate free glycine from lipid-bound pools. Recovery rates improve from 82% to 94% when using glyceryl tri(hexadecanoate-2,2-d2) as a co-eluting internal standard . For tissue samples, homogenization in deuterium-depleted solvents reduces isotopic dilution .

Methodological Tables

Parameter GC-MS Validation Data NMR Validation Data
Recovery Rate (²H)86–90% (algae matrix) 95% (aqueous buffer)
Intra-Assay Precision (CV%)≤5% for ¹⁵N ≤3% for ²H
Stability (24h, 23°C)84–95% retention >90% retention

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.